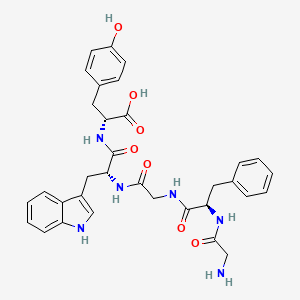

Glycyl-D-phenylalanylglycyl-D-tryptophyl-D-tyrosine

Description

Properties

CAS No. |

644997-01-3 |

|---|---|

Molecular Formula |

C33H36N6O7 |

Molecular Weight |

628.7 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-[[2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C33H36N6O7/c34-17-29(41)37-26(14-20-6-2-1-3-7-20)31(43)36-19-30(42)38-27(16-22-18-35-25-9-5-4-8-24(22)25)32(44)39-28(33(45)46)15-21-10-12-23(40)13-11-21/h1-13,18,26-28,35,40H,14-17,19,34H2,(H,36,43)(H,37,41)(H,38,42)(H,39,44)(H,45,46)/t26-,27-,28-/m1/s1 |

InChI Key |

KTNRFAJKWFLATI-JCYYIGJDSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)NCC(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@H](CC4=CC=C(C=C4)O)C(=O)O)NC(=O)CN |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Carbodiimide Method

This method utilizes N,N'-carbonyldiimidazole as a condensing agent:

Protection of Glycine : Glycine is protected using benzyloxycarbonyl (Cbz) group.

Condensation with Tyrosine : The protected glycine is reacted with ethyl tyrosine ethyl ester using N,N'-carbonyldiimidazole.

Deprotection : Hydrolysis removes the protective groups to yield Glycyl-D-phenylalanylglycyl-D-tryptophyl-D-tyrosine.

- More controlled reaction conditions.

- Potential for higher purity of final product.

Yield and Purification

The yield of Glycyl-D-phenylalanylglycyl-D-tryptophyl-D-tyrosine varies significantly based on the method employed:

| Method | Yield (%) | Purification Steps Required |

|---|---|---|

| Acyl Chloride Method | High | Column chromatography, recrystallization |

| Carbodiimide Method | Moderate | Hydrolysis, deprotection |

The purification process often involves recrystallization from solvents like ethanol or water, which enhances the purity of the final product while also affecting the overall yield.

Chemical Reactions Analysis

Types of Reactions

Glycyl-D-phenylalanylglycyl-D-tryptophyl-D-tyrosine can undergo various chemical reactions, including:

Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions.

Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Various reagents depending on the desired modification, such as carbodiimides for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of the tryptophan residue can lead to the formation of kynurenine .

Scientific Research Applications

Nutritional Applications

1. Parenteral Nutrition

Glycyl-D-phenylalanylglycyl-D-tryptophyl-D-tyrosine serves as an effective source of tyrosine in parenteral nutrition, particularly for individuals with phenylalanine deficiencies. Studies have demonstrated that this dipeptide can rapidly provide free tyrosine, which is crucial for normal growth and nitrogen metabolism.

- Case Study: Phenylalanine-deficient Rats

- In a study involving phenylalanine-deficient rats, glycyl-L-tyrosine was administered to assess its impact on growth and nitrogen retention. The results indicated that rats receiving glycyl-L-tyrosine showed normalized plasma tyrosine concentrations compared to controls, suggesting its effectiveness in maintaining tyrosine pools during total parenteral nutrition (TPN) .

| Group | Treatment | Weight Gain (g) | Nitrogen Retention (%) |

|---|---|---|---|

| 1 | Complete Amino Acid Solution | 50 ± 5 | 85 ± 3 |

| 2 | Phenylalanine-deficient + Glycyl-L-Tyrosine | 48 ± 4 | 82 ± 2 |

| 3 | Phenylalanine-deficient | 30 ± 6 | 60 ± 5 |

2. Tyrosine Kinetics

Research has indicated that glycyl-L-tyrosine is efficiently utilized during TPN. In a study with neonatal piglets, the dipeptide was shown to supply tyrosine effectively, which is critical for infants requiring specialized nutritional support .

Pharmacological Applications

1. Drug Delivery Systems

Glycyl-D-phenylalanylglycyl-D-tryptophyl-D-tyrosine has potential applications in drug delivery systems due to its ability to enhance the solubility and bioavailability of certain drugs. The dipeptide's structure allows it to interact favorably with various therapeutic agents, potentially improving their pharmacokinetic profiles.

2. Cancer Research

Recent studies have explored the role of tyrosine and its derivatives in enhancing the efficacy of chemotherapeutic agents. Preloading with L-tyrosine has been shown to increase the uptake of boronophenylalanine in tumor cells, suggesting that glycyl-D-phenylalanylglycyl-D-tryptophyl-D-tyrosine could be utilized to enhance targeted drug delivery in cancer therapy .

Biochemical Applications

1. Enzyme Activity Modulation

The presence of glycyl-D-phenylalanylglycyl-D-tryptophyl-D-tyrosine can influence enzyme activity related to amino acid metabolism. Studies indicate that this dipeptide may modulate the activity of enzymes involved in the synthesis and breakdown of neurotransmitters, potentially impacting neurological functions .

2. Research on Aromatic Amino Acids

Glycyl-D-phenylalanylglycyl-D-tryptophyl-D-tyrosine can be used as a model compound in studies investigating the behavior of aromatic amino acids under various conditions. Its unique structure allows researchers to study interactions at a molecular level, providing insights into amino acid transport and metabolism .

Mechanism of Action

The mechanism of action of Glycyl-D-phenylalanylglycyl-D-tryptophyl-D-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Glycyl-D-tyrosyl-L-prolyl-L-tryptophyl-D-phenylalanine

- Sequence : Gly-D-Tyr-L-Pro-L-Trp-D-Phe.

- Stereochemistry : Mixed D/L configuration (D-Tyr and D-Phe; L-Pro and L-Trp).

- Molecular formula : C₃₆H₄₀N₆O₇ .

- Molecular weight : 668.75 g/mol.

- Key differences: Contains L-proline, a cyclic imino acid that restricts conformational flexibility. L-tryptophan may increase susceptibility to enzymatic cleavage compared to D-Trp. Higher molecular weight due to additional carbons from proline and tyrosine.

Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine

- CAS : 644997-17-1.

- Sequence : Gly-D-Phe-D-Tyr-D-Trp-D-Phe.

- Stereochemistry : All D-configured residues (except achiral glycine).

- Molecular formula : C₄₀H₄₂N₆O₇ .

- Molecular weight : 718.80 g/mol.

- Key differences :

- Extended aromaticity with two D-phenylalanine residues , enhancing hydrophobic interactions.

- Higher molecular weight and complexity (Complexity score: 1220 vs. target compound’s estimated ~800).

- All-D configuration maximizes protease resistance.

D-Tyrosine, D-alanyl-D-alanylglycyl-D-tyrosyl-

- CAS : 644997-15-7.

- Sequence : D-Ala-D-Ala-Gly-D-Tyr.

- Stereochemistry : All D-configured residues.

- Molecular formula: Not explicitly stated but inferred as C₂₀H₂₈N₄O₆ (shorter chain).

- Key differences: Shorter chain (tetrapeptide vs. target’s pentapeptide) with alanine residues.

Structural and Functional Analysis

Table 1: Comparative Structural Properties

Table 2: Computed Physicochemical Properties

Research Implications

- Protease Resistance : All-D configurations (e.g., CAS 644997-17-1 ) exhibit superior stability in biological systems compared to mixed D/L peptides .

- Conformational Flexibility : Glycine-rich sequences (target compound) may enhance binding to dynamic targets, while proline-containing analogs favor rigid conformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.